Fluorescein isothiocyanate isomer I
Overview
Description
Fluorescein isothiocyanate is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific applications due to its fluorescent properties. Fluorescein isothiocyanate is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biological research and diagnostics .
Mechanism of Action
Target of Action
Fluorescein 5-isothiocyanate (FITC) is a derivative of fluorescein that is widely used in various applications, including flow cytometry . FITC is reactive towards nucleophiles, including amine and sulfhydryl groups on proteins . This makes it a versatile tool for labeling a wide range of biomolecules, such as antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides .
Mode of Action
FITC operates by binding to its targets through the isothiocyanate reactive group (−N=C=S), which replaces a hydrogen atom on the bottom ring of the fluorescein structure . This allows FITC to form conjugates with proteins, lipids, and other molecules, enabling their detection in a variety of fluorescence-based applications .
Biochemical Pathways
Instead, it serves as a marker substance for the visualization and detection of tissue-bound biomolecules . By binding to these molecules, FITC allows researchers to track their location and movement, providing valuable insights into the biochemical processes in which they are involved.
Pharmacokinetics
It is known that fitc-labeled compounds can be detected in low quantities due to the number of fitc molecules bound with them .
Result of Action
The primary result of FITC’s action is the creation of a fluorescent label that can be detected using various imaging techniques. This allows for the visualization and tracking of the labeled biomolecules, aiding in the study of their roles and behaviors in biological systems .
Action Environment
The efficacy and stability of FITC can be influenced by various environmental factors. For example, FITC is prone to photobleaching, which can limit its usefulness in long-term imaging studies . Additionally, the stability of FITC isomers depends on the polarity of different solvents . Despite these challenges, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been developed to offer greater photostability, higher fluorescence intensity, or different attachment groups, enhancing the versatility of FITC in various chemical and biological applications .
Biochemical Analysis
Biochemical Properties
Fluorescein 5-isothiocyanate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino, sulfhydryl, imidazole, tyrosyl, and carbonyl groups on proteins. This interaction allows Fluorescein 5-isothiocyanate to label proteins, including antibodies and lectins, making it an essential tool for protein tracking and identification . The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, facilitating the formation of stable conjugates .
Cellular Effects
Fluorescein 5-isothiocyanate influences various cellular processes by labeling proteins and other biomolecules. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For instance, Fluorescein 5-isothiocyanate can be used to label antibodies that target specific cell surface receptors, enabling the study of receptor-mediated signaling pathways . Additionally, Fluorescein 5-isothiocyanate can be used to track the localization and movement of proteins within cells, providing insights into cellular dynamics and function .
Molecular Mechanism
The mechanism of action of Fluorescein 5-isothiocyanate involves its ability to form covalent bonds with biomolecules. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on proteins and other biomolecules . This reaction results in the formation of stable conjugates, allowing Fluorescein 5-isothiocyanate to label and track these molecules. Additionally, Fluorescein 5-isothiocyanate can influence enzyme activity by binding to active sites or allosteric sites, potentially inhibiting or activating enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorescein 5-isothiocyanate can change over time due to factors such as stability and degradation. Fluorescein 5-isothiocyanate is prone to photobleaching, which can reduce its fluorescence intensity over time . Derivatives of fluorescein, such as Alexa 488 and DyLight 488, have been developed to provide greater photostability and higher fluorescence intensity . Long-term studies have shown that Fluorescein 5-isothiocyanate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track protein dynamics and localization .
Dosage Effects in Animal Models
The effects of Fluorescein 5-isothiocyanate can vary with different dosages in animal models. At low doses, Fluorescein 5-isothiocyanate can effectively label proteins and track their localization without causing significant toxicity . At high doses, Fluorescein 5-isothiocyanate can exhibit toxic effects, potentially disrupting cellular function and causing adverse effects . Threshold effects have been observed, where the impact of Fluorescein 5-isothiocyanate on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Fluorescein 5-isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. The isothiocyanate group of Fluorescein 5-isothiocyanate reacts with nucleophiles, such as amine and sulfhydryl groups, on enzymes, potentially influencing their activity . This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways that Fluorescein 5-isothiocyanate is involved in .
Transport and Distribution
Within cells and tissues, Fluorescein 5-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Fluorescein 5-isothiocyanate, affecting its activity and function . For instance, Fluorescein 5-isothiocyanate can be transported into cells via endocytosis, allowing it to label intracellular proteins and track their movement .
Subcellular Localization
The subcellular localization of Fluorescein 5-isothiocyanate is influenced by targeting signals and post-translational modifications. These factors can direct Fluorescein 5-isothiocyanate to specific compartments or organelles within the cell, affecting its activity and function . For example, Fluorescein 5-isothiocyanate can be targeted to the nucleus, mitochondria, or other organelles, allowing researchers to study the localization and dynamics of proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
In industrial settings, fluorescein isothiocyanate is produced using large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of thiophosgene to a solution of fluorescein, followed by purification steps to isolate the desired product. The final product is often obtained as a mixture of isomers, which can be separated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Fluorescein isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea derivatives.
Oxidation and Reduction: While fluorescein isothiocyanate itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups attached.
Common Reagents and Conditions
Amines: React with fluorescein isothiocyanate to form stable thiourea bonds.
Thiols: Can also react with fluorescein isothiocyanate to form thiocarbamoyl derivatives.
Major Products Formed
The major products formed from the reactions of fluorescein isothiocyanate include thiourea and thiocarbamoyl derivatives, which are used in various biochemical assays and labeling techniques .
Scientific Research Applications
Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Flow Cytometry: Used to label cells and analyze their properties using fluorescence-based techniques.
Immunofluorescence: Conjugated to antibodies to detect specific antigens in biological samples.
Microscopy: Used as a fluorescent dye in various microscopy techniques to visualize cellular structures.
Enzyme-Linked Immunosorbent Assay (ELISA): Utilized in ELISA to detect the presence of specific proteins or antibodies.
Comparison with Similar Compounds
Fluorescein isothiocyanate is often compared with other fluorescent dyes such as:
Rhodamine isothiocyanate: Similar in structure but has different excitation and emission wavelengths, making it suitable for different applications.
Alexa Fluor dyes: These dyes are designed to be more photostable and have higher fluorescence intensity compared to fluorescein isothiocyanate.
DyLight dyes: Similar to Alexa Fluor dyes, they offer improved photostability and brightness.
Fluorescein isothiocyanate remains unique due to its well-established use in various biochemical assays and its compatibility with a wide range of biological molecules .
Properties
IUPAC Name |
3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNJMPURVTYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63469-13-6 (hydrochloride) | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892440 | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
Record name | Fluorescein-5-isothiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11270 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3326-32-7 | |
Record name | Fluorescein 5-isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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